molecular formula C12H21NO2S B6762117 6-(2-Cyclopropylethylsulfonyl)-6-azaspiro[3.4]octane

6-(2-Cyclopropylethylsulfonyl)-6-azaspiro[3.4]octane

Cat. No.: B6762117
M. Wt: 243.37 g/mol
InChI Key: GVMUBALDBVGZOY-UHFFFAOYSA-N
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Description

6-(2-Cyclopropylethylsulfonyl)-6-azaspiro[34]octane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Cyclopropylethylsulfonyl)-6-azaspiro[3.4]octane involves multiple steps, starting from readily available starting materials. One common approach is the annulation strategy, which involves the formation of the spirocyclic core through cyclization reactions. Three successful routes have been developed for the synthesis of 2-azaspiro[3.4]octane, which can be adapted for the target compound . These routes include:

  • Annulation of the cyclopentane ring.
  • Annulation of the four-membered ring.
  • A combination of conventional chemical transformations with minimal chromatographic purifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability and cost-effectiveness. This includes the use of automated synthesis equipment and continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyclopropylethylsulfonyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(2-Cyclopropylethylsulfonyl)-6-azaspiro[3.4]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Cyclopropylethylsulfonyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may interact with bacterial enzymes, disrupting their function and leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to bind effectively to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Cyclopropylethylsulfonyl)-6-azaspiro[3.4]octane stands out due to its specific functional groups and the presence of the cyclopropylethylsulfonyl moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-(2-cyclopropylethylsulfonyl)-6-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c14-16(15,9-4-11-2-3-11)13-8-7-12(10-13)5-1-6-12/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMUBALDBVGZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(C2)S(=O)(=O)CCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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